[4-(Butylsulfanyl)phenyl](phenyl)methanone
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Overview
Description
4-(Butylsulfanyl)phenylmethanone: is an organic compound with the molecular formula C17H18OS.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butylsulfanyl)phenylmethanone typically involves the reaction of 4-(butylsulfanyl)benzaldehyde with phenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(Butylsulfanyl)phenylmethanone can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the butylsulfanyl group.
Scientific Research Applications
Chemistry: In chemistry, 4-(Butylsulfanyl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: Its structural features may allow it to interact with biological targets, leading to potential therapeutic effects .
Industry: In the industrial sector, 4-(Butylsulfanyl)phenylmethanone can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4-(Butylsulfanyl)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
4-(Butylsulfanyl)phenylmethanone: Similar in structure but with a morpholine group instead of a phenyl group.
2-(Butylsulfanyl)phenylmethanone: Similar but with the butylsulfanyl group in a different position on the phenyl ring.
Uniqueness: 4-(Butylsulfanyl)phenylmethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
The compound 4-(Butylsulfanyl)phenylmethanone, also known as a derivative of thioether compounds, has garnered attention in recent years due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
4-(Butylsulfanyl)phenylmethanone features a butylsulfanyl group attached to a phenyl ring, which is further connected to another phenyl group through a ketone linkage. The presence of the sulfur atom in the structure is crucial as it influences the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds containing sulfanyl groups exhibit significant antimicrobial activity. In particular, derivatives with electron-withdrawing groups have shown enhanced efficacy against various bacterial strains. A study highlighted that the introduction of electronegative atoms such as fluorine or chlorine at specific positions on the phenyl moiety can significantly improve antimicrobial properties due to increased lipophilicity and electron density .
Anticancer Activity
The anticancer potential of 4-(Butylsulfanyl)phenylmethanone has also been explored. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
The biological activity of 4-(Butylsulfanyl)phenylmethanone is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, thereby disrupting cellular processes essential for microbial growth or cancer cell survival.
- Receptor Binding : Binding affinity to various receptors can modulate physiological responses, influencing processes such as inflammation and cell cycle regulation.
Case Studies
- Antimicrobial Study : A series of experiments assessed the antimicrobial efficacy of 4-(Butylsulfanyl)phenylmethanone against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting a promising candidate for further development .
- Anticancer Evaluation : In a study involving multiple cancer cell lines (e.g., breast and colon cancer), treatment with 4-(Butylsulfanyl)phenylmethanone resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer agent .
Data Table: Biological Activity Overview
Activity Type | Target Organisms/Cells | Mechanism | Key Findings |
---|---|---|---|
Antimicrobial | Gram-positive & negative bacteria | Enzyme inhibition | Lower MIC than standard antibiotics |
Anticancer | Various cancer cell lines | Induction of apoptosis | Dose-dependent viability reduction |
Properties
CAS No. |
73242-21-4 |
---|---|
Molecular Formula |
C17H18OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(4-butylsulfanylphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H18OS/c1-2-3-13-19-16-11-9-15(10-12-16)17(18)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3 |
InChI Key |
KTYVIGGEMDINJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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